![molecular formula C11H15ClN2 B2518575 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride CAS No. 1173033-87-8](/img/structure/B2518575.png)
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride
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Description
The compound 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of similar compounds. The first paper discusses the reaction of a related compound with benzonitrile, leading to the formation of a stable α-amino lithium imide . The second paper describes the synthesis and evaluation of piperidine derivatives, which share some structural similarities with the compound .
Synthesis Analysis
The synthesis of related compounds involves the introduction of amino groups to the benzonitrile moiety. In the first paper, the reaction of a dimethylaminoethyl derivative with benzonitrile results in a tetrameric α-amino lithium imide . This suggests that similar synthetic routes could be explored for the synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, potentially involving the use of lithium intermediates. The second paper details the synthesis of piperidine derivatives, which includes the introduction of benzoylaminoethyl groups to the piperidine ring . This provides a precedent for the synthesis of related compounds through the modification of nitrogen-containing rings.
Molecular Structure Analysis
The molecular structure of related compounds can be complex, as demonstrated by the tetrameric cubane structure of the α-amino lithium imide described in the first paper . The stability of this structure is attributed to the chelation of metal centers by tertiary amino functions. This information could be relevant when considering the molecular structure of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, as the presence of amino groups could influence the overall stability and conformation of the molecule.
Chemical Reactions Analysis
The first paper provides insight into the chemical reactivity of benzonitrile derivatives, indicating that the formation of the α-amino lithium imide inhibits the cyclotrimerization of benzonitrile . This suggests that the presence of aminoethyl groups in the compound of interest could similarly affect its reactivity, potentially inhibiting or altering its participation in cyclotrimerization or other polymerization reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride are not directly discussed, the papers provide information on related compounds. The second paper mentions that the introduction of bulky moieties and the basic quality of the nitrogen atom are crucial for the anti-acetylcholinesterase activity of the synthesized piperidine derivatives . This implies that the physical properties such as solubility, and chemical properties like basicity and steric effects, are important factors to consider when analyzing the properties of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride.
Scientific Research Applications
Synthesis and Chemical Transformations
- 4-Hydroxy-benzonitrile is used as a precursor in the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate for the synthesis of febuxostat, a medication used in the treatment of gout (W. Shaojie, 2010).
- Benzonitrile compounds, including derivatives similar to 4-[1-(Ethylamino)ethyl]benzonitrile, undergo hydrolysis in water to form benzoic acids through benzamide intermediates. This process is influenced by temperature and pH, showing applications in environmental chemistry (S. Masunaga, N. Wolfe, K. Hayase, 1995).
Photophysical and Biological Studies
- Derivatives of 4-((E)-2- benzylidenehydrazinyl)benzonitriles, structurally related to 4-[1-(Ethylamino)ethyl]benzonitrile, have been studied for their photophysical properties and in vitro cytotoxicity. These compounds exhibit potential applications in cancer research and photobiology (Kamini Tripathi et al., 2019).
Electrochemistry and Material Science
- Research involving (alkylamino)benzonitriles, similar in structure to 4-[1-(Ethylamino)ethyl]benzonitrile, explores their electrolyte-concentration and ion-size dependence in excited-state intramolecular charge-transfer reactions. This has implications in fields like molecular electronics and material sciences (Tuhin Pradhan, R. Biswas, 2007).
Catalysis
- The catalytic conversion of methyl benzoate and NH3 into benzonitrile and amides over Montmorillonite K10 clay, involving benzonitrile derivatives, points towards applications in green chemistry and industrial catalysis (A. Wali et al., 1998).
properties
IUPAC Name |
4-[1-(ethylamino)ethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-13-9(2)11-6-4-10(8-12)5-7-11;/h4-7,9,13H,3H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFMBKJCSBIHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride |
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